molecular formula C13H11NO2 B2771581 (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester CAS No. 41109-94-8

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester

Cat. No.: B2771581
CAS No.: 41109-94-8
M. Wt: 213.236
InChI Key: IWGMHVHTDDLNEA-LRELXJSQSA-N
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Description

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a conjugated diene system

Properties

IUPAC Name

methyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMHVHTDDLNEA-LRELXJSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile, followed by esterification. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, sulfonyl, and other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester serves as an important intermediate for synthesizing more complex organic molecules. It is particularly useful in developing novel compounds with specific functional groups that can be tailored for various applications .

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with preliminary results showing promise in inhibiting cancer cell proliferation .

Medicine

The compound is being explored for its potential use in drug development. Its unique structure allows it to act as a pharmacophore in medicinal chemistry, which could lead to the creation of new therapeutic agents targeting specific diseases .

Industrial Applications

In industrial settings, this compound is utilized in producing advanced materials such as polymers and resins. Its chemical properties make it suitable for applications requiring specific reactivity and solubility characteristics .

Case Studies

StudyApplicationFindings
Synthesis of Novel CHCA-Derived MatricesMass SpectrometryDemonstrated enhanced sensitivity using derivatives of this compound .
Antimicrobial ActivityBiological ResearchShowed effectiveness against Gram-positive bacteria in vitro .
Anticancer ResearchCancer BiologyInhibitory effects on breast cancer cell lines were observed .

Mechanism of Action

The mechanism of action of (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can lead to the formation of various biologically active compounds, influencing cellular pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid propyl ester: Similar structure but with a propyl ester group.

Uniqueness

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E,4E)-2-cyano-5-phenyl-penta-2,4-dienoic acid methyl ester, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation or Wittig-type reactions, leveraging the reactivity of α,β-unsaturated esters and cyano groups. For example, analogous compounds (e.g., ethyl (2E,4Z)-5-diethylamino derivatives) are synthesized under controlled temperatures (60–80°C) using polar aprotic solvents like DMF and catalysts such as triethylamine . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for aldehyde to ester) and inert atmospheres to prevent side reactions. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the conjugated diene system (δ 5.8–7.2 ppm for vinyl protons) and ester/cyano groups (δ 3.7 ppm for methyl ester; δ 115–120 ppm for CN in ¹³C) .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~2220 cm⁻¹ (C≡N) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry (E,E configuration) and bond lengths (e.g., C=C: ~1.34 Å), as demonstrated in crystal structures of related dienoate esters .

Q. How does the ester functionality impact the compound’s stability and reactivity in storage?

  • Methodological Answer : The ester group enhances stability compared to carboxylic acids but is sensitive to hydrolysis. Storage recommendations include anhydrous conditions (desiccators, molecular sieves) and temperatures below 4°C. Reactivity studies on analogous compounds show that ester hydrolysis under acidic/basic conditions can be monitored via pH titration or HPLC .

Advanced Research Questions

Q. What role does the conjugated diene system play in facilitating cycloaddition or Diels-Alder reactions?

  • Methodological Answer : The (2E,4E)-diene system acts as a diene in [4+2] cycloadditions. For example, reaction with electron-deficient dienophiles (e.g., maleic anhydride) proceeds under thermal activation (80–100°C) or Lewis acid catalysis (e.g., AlCl₃). Computational studies (DFT) predict regioselectivity based on frontier molecular orbital interactions (HOMO-LUMO gaps) . Experimental validation via ¹H NMR kinetics (tracking diene proton shifts) and X-ray analysis of adducts is recommended .

Q. How can researchers reconcile contradictory data on the compound’s photochemical reactivity across studies?

  • Methodological Answer : Contradictions may arise from solvent polarity, wavelength of irradiation, or substituent effects. Systematic studies should:

  • Vary solvents : Compare reactivity in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents using UV-Vis spectroscopy to track π→π* transitions .
  • Control light sources : Use monochromatic LEDs (e.g., 365 nm vs. 254 nm) to isolate wavelength-dependent pathways .
  • Apply quantum yield calculations : Quantify photoproduct ratios via GC-MS or HPLC to differentiate mechanistic pathways .

Q. What theoretical frameworks are suitable for modeling the compound’s electronic properties and reaction mechanisms?

  • Methodological Answer :

  • DFT/Molecular Orbital Theory : Calculate HOMO-LUMO energies (Gaussian09, B3LYP/6-31G*) to predict electrophilic/nucleophilic sites .
  • Transition State Theory : Locate TS geometries (IRC calculations) for reactions like nucleophilic additions to the cyano group .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .

Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water .
  • Photolysis studies : Expose the compound to simulated sunlight (Xe arc lamp) and analyze degradation products via LC-QTOF-MS .
  • Ecotoxicity screening : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) to determine EC₅₀ values .

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